Uracil, 1-(p-bromobenzyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-(p-bromobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified uracil derivatives. This compound is characterized by the presence of a bromobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-bromobenzyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include:
Bromination: Introduction of a bromine atom to the benzyl group.
Fluorination: Introduction of a fluorine atom to the uracil ring.
Coupling: Coupling of the bromobenzyl group to the uracil ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. Techniques such as photochemical catalysis and vacuum rectification are employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-(p-bromobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and silica sulfuric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Coupling: Palladium catalysts and bases like sodium ethoxide are employed in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted uracil derivatives .
Scientific Research Applications
Uracil, 1-(p-bromobenzyl)-5-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Uracil, 1-(p-bromobenzyl)-5-fluoro- involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Used in organic synthesis for introducing benzyl groups.
4-Bromobenzyl Alcohol: Utilized in the synthesis of various organic compounds.
N-Substituted Isatins: Known for their anticancer properties.
Uniqueness
Uracil, 1-(p-bromobenzyl)-5-fluoro- is unique due to the combined presence of the bromobenzyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Properties
CAS No. |
85093-34-1 |
---|---|
Molecular Formula |
C11H8BrFN2O2 |
Molecular Weight |
299.10 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8BrFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17) |
InChI Key |
LZBNOKKOEUKELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.